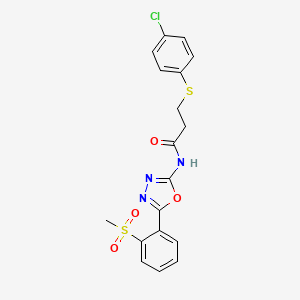

3-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

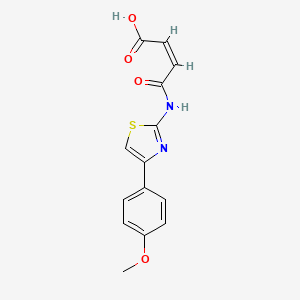

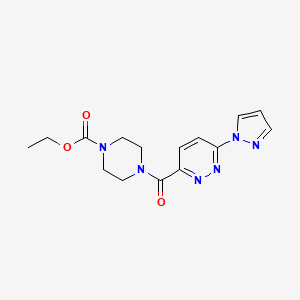

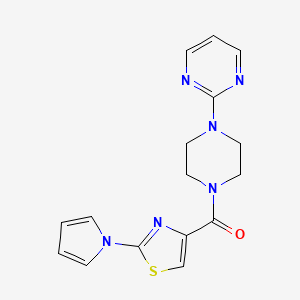

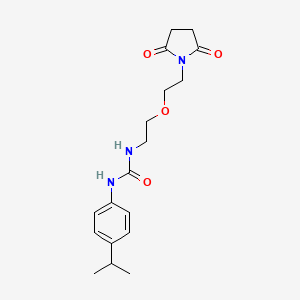

This compound is an organic molecule that contains several functional groups, including a chlorophenyl group, a thioether linkage, an oxadiazole ring, and a propanamide group. These functional groups could potentially confer a variety of chemical properties to the molecule .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a heterocyclic ring containing nitrogen and oxygen atoms, could potentially influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions, while the propanamide group could participate in various nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Scientific Research Applications

Synthesis and Evaluation for Alzheimer’s Disease

A study synthesized new N-substituted derivatives of a closely related compound to evaluate as drug candidates for Alzheimer’s disease. The compounds demonstrated enzyme inhibition activity against acetylcholinesterase (AChE) and were evaluated for hemolytic activity to validate their potential as new drug candidates (Rehman et al., 2018).

Crystal Structure and COX-2 Inhibition

Another study detailed the crystal structure of tetrazole derivatives, closely related to the compound , providing insights into their potential COX-2 inhibitory activities based on docking studies. This research suggests applications in designing COX-2 inhibitors (Al-Hourani et al., 2015).

Anticonvulsant Agents

Compounds containing a sulfonamide moiety, similar to the target compound, were synthesized and evaluated for anticonvulsant activity. Some synthesized compounds showed promising results in protecting against picrotoxin-induced convulsion, suggesting their potential application as anticonvulsant agents (Farag et al., 2012).

Antiviral Evaluations

A study focused on the synthesis of derivatives via reactions with nucleophiles for antiviral evaluations, indicating the potential use of such compounds in developing antiviral agents (Sayed & Ali, 2007).

Antimicrobial Agents

Novel azetidinones incorporating a sulfonamide moiety were synthesized and evaluated for their antibacterial and antifungal activities. The compounds demonstrated potential as antimicrobial agents, indicating the broad applicability of such heterocyclic compounds in addressing microbial resistance (Prajapati & Thakur, 2014).

Anti-HIV Activity

Derivatives derived from α-amino acids were synthesized and evaluated for their anti-HIV activity. While some compounds showed inhibitory activity against HIV-1 and HIV-2, the study highlights the importance of structural modifications to enhance antiviral efficacy (Syed et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4S2/c1-28(24,25)15-5-3-2-4-14(15)17-21-22-18(26-17)20-16(23)10-11-27-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNQVIMCHKJHAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)thio)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide oxalate](/img/structure/B2655756.png)

![3-[(4-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine](/img/structure/B2655760.png)

![N-{[2,4'-bipyridine]-5-yl}-4-methylthiophene-2-carboxamide](/img/structure/B2655768.png)